2,2-Dimethoxyacetic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2,2-Dimethoxyacetic acid is an organic compound that belongs to the carboxylic acid family. It has a molecular weight of 120.11 . The compound is typically stored in an inert atmosphere and under -20°C .
Molecular Structure Analysis
The molecular formula of this compound is C4H8O4 . Its structure includes two methoxy groups (-OCH3) attached to the second carbon atom, and a carboxylic acid group (-COOH) attached to the third carbon atom .
Physical And Chemical Properties Analysis
This compound is a liquid at room temperature . The compound should be stored in an inert atmosphere and under -20°C to maintain its stability .
Scientific Research Applications
Use in Electron Microscopy
2,2-Dimethoxypropane, a derivative of 2,2-dimethoxyacetic acid, has been utilized for the chemical dehydration of biological tissues for examination in electron microscopy. This method maintains the ultrastructural integrity of various tissues, including single-celled algae, plant tissues, and animal tissues like liver, pancreas, muscle, and cartilage. It offers a simpler and quicker alternative to traditional physical water exchange methods (Muller & Jacks, 1975).
Use in Chemical Reactions
2,2-Dimethyl aminooxyacetic acid, another derivative, has been used in the Pd(II)-catalyzed β-C(sp3)-H (hetero)arylation of ketones. This process involves facile installation and removal of the auxiliary and demonstrates a broad scope for both ketones and (hetero)aryl iodides. This method overcomes limitations of previous β-C(sp3)-H arylation of ketones and is significant for alkyl-(hetero)aryl coupling involving primary and secondary alkyls (Zhu et al., 2017).
Use in Analytical Chemistry
2,2-Dimethoxypropane has been reported as a reagent in the preparation of methyl esters. This compound reacts rapidly with water in the presence of strong acid, forming methanol and acetone, and can act as a water scavenger in esterification of acids with methanol. It has been used to speed up the esterification process and simplify the technique in lipid research (Radin, Hajra, & Akahori, 1960).
Safety and Hazards
Mechanism of Action
Target of Action
It is known to be involved in the formation of n-hydroxysuccinimide ester
Mode of Action
2,2-Dimethoxyacetic acid is used in the formation of N-hydroxysuccinimide ester by DCC coupling The compound interacts with its targets through chemical reactions, leading to changes in the molecular structure of the targets
Biochemical Pathways
It is known to be involved in the synthesis of N-hydroxysuccinimide ester , but the downstream effects of this pathway are not clearly defined
Result of Action
It is known to participate in the synthesis of N-hydroxysuccinimide ester , but the broader impacts of this action at the molecular and cellular levels are not clearly defined
Action Environment
The action, efficacy, and stability of this compound can be influenced by various environmental factors. For instance, the compound should be stored in an inert atmosphere and under -20°C to maintain its stability . Other factors such as pH, temperature, and the presence of other chemicals can also affect its action and efficacy.
properties
IUPAC Name |
2,2-dimethoxyacetic acid |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4H8O4/c1-7-4(8-2)3(5)6/h4H,1-2H3,(H,5,6) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PHELOKYCCWVWFE-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(C(=O)O)OC |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4H8O4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
120.10 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS RN |
73569-40-1 |
Source
|
Record name | 2,2-dimethoxyacetic acid | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.